2-Chloro-4-(3-chlorophenyl)-1-butene
Description
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Properties
IUPAC Name |
1-chloro-3-(3-chlorobut-3-enyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2/c1-8(11)5-6-9-3-2-4-10(12)7-9/h2-4,7H,1,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXAOCCLLVUSNQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCC1=CC(=CC=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20641111 | |
| Record name | 1-Chloro-3-(3-chlorobut-3-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20641111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
731772-05-7 | |
| Record name | 1-Chloro-3-(3-chloro-3-buten-1-yl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=731772-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-3-(3-chlorobut-3-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20641111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Chloro-4-(3-chlorophenyl)-1-butene CAS number and chemical identifiers
For correspondence: Senior Application Scientist, Gemini Division, Google DeepMind.
Disclaimer: The compound 2-Chloro-4-(3-chlorophenyl)-1-butene is not widely cataloged in chemical databases. Therefore, this guide presents a hypothetical framework for its synthesis and characterization based on established chemical principles and data from closely related structural isomers. A placeholder CAS number has been used for structural consistency.
Introduction
The study of substituted butenes, particularly those incorporating phenyl and chloro functionalities, is of significant interest in the fields of medicinal chemistry and materials science. These compounds often serve as versatile intermediates for the synthesis of more complex molecules, including potential pharmaceutical agents and specialized polymers. This guide provides a detailed technical overview of this compound, a specific isomer within this class. Due to the limited availability of direct experimental data for this precise structure, this document leverages information from its close analogs, such as 2-Chloro-4-(2-chlorophenyl)-1-butene, to project its chemical properties and potential utility. The primary focus is to provide researchers, scientists, and drug development professionals with a foundational understanding of its synthesis, characteristics, and potential applications.
Chemical Identity and Structure
A clear identification of a chemical entity is paramount for scientific discourse and experimental replication. The following table summarizes the key identifiers for this compound.
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 998877-66-5 (Placeholder) | N/A |
| Molecular Formula | C₁₀H₁₀Cl₂ | [1] |
| Molecular Weight | 201.09 g/mol | [1] |
| Canonical SMILES | C=C(Cl)CC1=CC(=CC=C1)Cl | N/A |
| InChI Key | (Hypothetical) | N/A |
The structural representation of this compound is crucial for understanding its reactivity and steric properties.
Figure 1: 2D Structure of this compound.
Proposed Synthetic Pathway
Retrosynthetic Analysis
A retrosynthetic approach simplifies the design of the synthesis. The target molecule can be disconnected at the C3-C4 bond, suggesting a Grignard reaction between a 3-chlorobenzyl magnesium halide and an appropriate 3-carbon electrophile. The chloro group at the 2-position can be introduced via allylic chlorination of a precursor alkene.
Step-by-Step Protocol
Step 1: Preparation of 3-Chlorobenzylmagnesium Chloride (Grignard Reagent)
The synthesis begins with the formation of a Grignard reagent from 3-chlorobenzyl chloride.
-
Rationale: Grignard reagents are excellent nucleophiles for forming carbon-carbon bonds. The use of tetrahydrofuran (THF) as a solvent is standard, as it solvates the magnesium ion, facilitating reagent formation.[2][3]
-
Protocol:
-
To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).
-
Add anhydrous tetrahydrofuran (THF) to cover the magnesium.
-
A small crystal of iodine can be added to initiate the reaction.
-
A solution of 3-chlorobenzyl chloride (1 equivalent) in anhydrous THF is added dropwise from the dropping funnel.[4][5]
-
The reaction mixture is gently heated to initiate the reaction, which is then maintained at a gentle reflux until the magnesium is consumed.
-
The resulting dark grey to brown solution of 3-chlorobenzylmagnesium chloride is cooled to room temperature and used directly in the next step.
-
Step 2: Synthesis of 4-(3-Chlorophenyl)-1-butene
The Grignard reagent is then reacted with allyl bromide to form the butene backbone.
-
Rationale: The nucleophilic Grignard reagent will attack the electrophilic carbon of allyl bromide in an SN2 reaction to form the desired carbon-carbon bond.
-
Protocol:
-
The solution of 3-chlorobenzylmagnesium chloride from Step 1 is cooled to 0 °C in an ice bath.
-
A solution of allyl bromide (1.1 equivalents) in anhydrous THF is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 4-(3-chlorophenyl)-1-butene.
-
Step 3: Allylic Chlorination to Yield this compound
The final step involves the selective chlorination at the allylic position.
-
Rationale: N-Chlorosuccinimide (NCS) is a common and effective reagent for the radical-mediated chlorination of allylic positions.[6] This method is often preferred over using chlorine gas due to its milder conditions and better selectivity.[7][8]
-
Protocol:
-
The crude 4-(3-chlorophenyl)-1-butene from Step 2 is dissolved in a suitable solvent such as carbon tetrachloride.
-
N-Chlorosuccinimide (NCS) (1.1 equivalents) is added to the solution.
-
A radical initiator, such as a small amount of benzoyl peroxide or exposure to UV light, is used to initiate the reaction.
-
The reaction mixture is heated to reflux and monitored by TLC or GC for the consumption of the starting material.
-
Upon completion, the reaction mixture is cooled, and the succinimide byproduct is removed by filtration.
-
The filtrate is washed with sodium thiosulfate solution and then water to remove any remaining NCS and initiator byproducts.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.
-
The crude product is purified by column chromatography on silica gel to afford the final product, this compound.
-
Figure 2: Proposed synthetic workflow for this compound.
Predicted Chemical and Physical Properties
In the absence of experimental data for this compound, the computed properties of its isomer, 2-Chloro-4-(2-chlorophenyl)-1-butene (CAS 731772-00-2), can serve as a reasonable approximation.[1] It is important to note that the position of the chlorine atom on the phenyl ring will have a minor influence on these properties.
| Property | Predicted Value | Data Source |
| Molecular Weight | 201.09 g/mol | PubChem[1] |
| XLogP3 | 4.3 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 0 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
| Exact Mass | 200.0159557 Da | PubChem[1] |
| Topological Polar Surface Area | 0 Ų | PubChem[1] |
| Heavy Atom Count | 12 | PubChem[1] |
Spectroscopic Characterization (Predicted)
The structural elucidation of the target compound would rely on a combination of standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the vinyl protons (=CH₂), the allylic protons (-CH₂-), and the aromatic protons. The splitting patterns and coupling constants of the aromatic protons would confirm the 1,3-disubstitution pattern on the phenyl ring.
-
¹³C NMR: The carbon NMR spectrum would display signals corresponding to the sp² carbons of the double bond and the aromatic ring, as well as the sp³ carbons of the methylene groups.
-
IR Spectroscopy: The infrared spectrum would be characterized by absorption bands corresponding to C=C stretching of the alkene and the aromatic ring, C-H stretching for both aromatic and aliphatic protons, and a distinct C-Cl stretching vibration.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing two chlorine atoms.
Potential Applications and Future Directions
While specific applications for this compound have not been reported, its structure suggests potential utility in several areas of chemical research and development.
-
Intermediate in Organic Synthesis: The presence of a reactive double bond and a chloro-substituted aromatic ring makes this compound a versatile intermediate. The double bond can undergo various transformations, such as oxidation, reduction, or addition reactions, while the aromatic ring can be further functionalized.
-
Precursor for Biologically Active Molecules: Phenylbutene derivatives are found in the core structure of various biologically active compounds. The specific substitution pattern of this molecule could be explored for the synthesis of novel analogs of existing drugs or as a starting point for the discovery of new bioactive agents.
-
Monomer for Polymerization: The vinyl group could potentially be used in polymerization reactions to create novel polymers with specific properties conferred by the chloro-substituted phenyl group, such as altered thermal stability or refractive index.
Future research should focus on the successful synthesis and isolation of this compound to allow for the experimental determination of its physical, chemical, and spectroscopic properties. Subsequent studies could then explore its reactivity and potential applications in the areas outlined above.
Conclusion
This technical guide has provided a comprehensive overview of this compound, a compound for which there is limited available data. By proposing a plausible synthetic route based on established chemical reactions and utilizing data from a closely related isomer, a foundational understanding of this molecule's characteristics has been established. The outlined synthetic protocol offers a practical starting point for researchers interested in preparing this and similar compounds. The predicted properties and potential applications highlight the need for further experimental investigation into this and other novel substituted butenes, which hold promise as versatile building blocks in various fields of chemical science.
References
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SpectraBase. (n.d.). (E)-1-Chloro-3-phenyl-2-butene. Retrieved February 14, 2026, from [Link]
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SpectraBase. (n.d.). 1,3-Bis-(4-chloro-phenyl)-but-1-ene. Retrieved February 14, 2026, from [Link]
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National Institute of Standards and Technology. (n.d.). 3-Chloro-4-phenyl-3-butene-2-one. In NIST Chemistry WebBook. Retrieved February 14, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6433677, 3-Chloro-1-phenyl-2-butene. Retrieved February 14, 2026, from [Link].
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Synthesis pathways for 2-halo-4-aryl-1-butene analogs
An In-Depth Technical Guide to the Synthesis of 2-Halo-4-Aryl-1-Butene Analogs
Introduction
The 2-halo-4-aryl-1-butene scaffold is a key structural motif in a variety of biologically active molecules and serves as a versatile synthetic intermediate in medicinal chemistry and materials science. The unique combination of an aryl group, a terminal alkene, and a halogen at the C2 position provides multiple points for further functionalization, making these compounds valuable building blocks for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the primary synthetic pathways to access these analogs, focusing on the strategic construction of the carbon skeleton followed by regioselective halogenation. As a senior application scientist, this document is structured to provide not only procedural steps but also the underlying mechanistic principles and experimental rationale critical for successful synthesis and troubleshooting.
Retrosynthetic Analysis
A logical retrosynthetic approach to 2-halo-4-aryl-1-butene analogs involves two primary disconnections. The first is the C-X (halogen) bond at the C2 position, leading back to a 4-aryl-1-butene intermediate. The second is the C-C bond between the aryl ring and the butenyl side chain, which suggests precursors such as an aryl halide and a suitable four-carbon coupling partner.
This analysis reveals a two-stage synthetic strategy:
-
Formation of the 4-Aryl-1-Butene Core: Establishing the carbon framework through robust carbon-carbon bond-forming reactions.
-
Regioselective Halogenation: Introducing a halogen (Cl, Br, I) specifically at the C2 position of the terminal alkene.
Part 1: Synthesis of the 4-Aryl-1-Butene Core
The creation of the C(aryl)-C(alkyl) bond is the cornerstone of this synthesis. Two highly reliable and widely adopted strategies are palladium-catalyzed cross-coupling reactions and Grignard reagent-based alkylations.
Strategy A: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for their functional group tolerance, high yields, and catalytic nature.[1] The Suzuki-Miyaura coupling is particularly advantageous due to the stability and low toxicity of its organoboron reagents.[2][3]
1. Suzuki-Miyaura Coupling
The Suzuki reaction couples an organoboron species with an organic halide or triflate.[4] For the synthesis of a 4-aryl-1-butene, this involves the reaction of an arylboronic acid with a 4-halo-1-butene (e.g., 4-bromo-1-butene).
Mechanism & Rationale: The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) interchange.[2]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 4-halo-1-butene, forming a Pd(II) complex.[4]
-
Transmetalation: The aryl group is transferred from the boron atom to the palladium center. This step is facilitated by a base (e.g., K₂CO₃, Cs₂CO₃), which activates the organoboron reagent to form a more nucleophilic "ate" complex.[4]
-
Reductive Elimination: The final step involves the formation of the new C-C bond as the aryl and butenyl groups are eliminated from the palladium center, regenerating the active Pd(0) catalyst.[3]
The choice of ligand, base, and solvent is crucial for optimizing reaction efficiency and preventing side reactions. Phosphine ligands like triphenylphosphine (PPh₃) are common as they stabilize the palladium catalyst.[5]
Alternative Pathway: Anti-Markovnikov Hydrobromination
To highlight the control over regiochemistry, it is essential to understand how to synthesize the isomeric 1-halo product. The anti-Markovnikov addition of HBr can be achieved by performing the reaction in the presence of radical initiators, such as peroxides (ROOR) or UV light. [6] Mechanism & Rationale (Radical Addition): This reaction proceeds through a free-radical chain mechanism, which alters the regiochemical outcome. [7]1. Initiation: Peroxides are homolytically cleaved to form alkoxy radicals, which then abstract a hydrogen atom from HBr to generate a bromine radical (Br•). 2. Propagation: The electrophilic bromine radical adds to the C1 carbon of the alkene. This addition occurs at the less substituted carbon to form the more stable secondary carbon radical at C2. [6]The resulting carbon radical then abstracts a hydrogen atom from another molecule of HBr to yield the 1-bromo-4-aryl-1-butene product and regenerate a bromine radical to continue the chain.
This "peroxide effect" is specific to HBr; HCl and HI do not typically undergo radical addition due to unfavorable thermodynamics in the propagation steps. [7]
Consideration of Other Halogenation Methods
-
Electrophilic Addition of Dihalogens (X₂): Reacting 4-aryl-1-butene with X₂ (e.g., Br₂) would lead to the formation of a vicinal dihalide (1,2-dihalo-4-arylbutane) via a cyclic halonium ion intermediate and is therefore unsuitable for synthesizing the target mono-halo compound. [8][9]* Allylic Halogenation: Using reagents like N-bromosuccinimide (NBS) with a radical initiator promotes halogenation at the allylic position (C3), yielding 3-bromo-4-aryl-1-butene. [10][11]This is a distinct constitutional isomer and underscores the importance of choosing the correct halogenation method to achieve the desired regiochemistry.
Data & Protocol Summary
The following tables summarize the primary synthetic pathways and provide exemplary protocols.
Table 1: Comparison of Synthetic Strategies
| Stage | Method | Key Reagents | Product | Key Advantage |
| Core Synthesis | Suzuki-Miyaura Coupling | Arylboronic acid, 4-bromo-1-butene, Pd catalyst, Base | 4-Aryl-1-butene | High functional group tolerance |
| Core Synthesis | Grignard Alkylation | Aryl halide, Mg, 4-bromo-1-butene | 4-Aryl-1-butene | Cost-effective, strong nucleophile |
| Halogenation | Markovnikov Hydrohalogenation | 4-Aryl-1-butene, H-X (e.g., HBr in Acetic Acid) | 2-Halo-4-aryl-1-butene | Direct, high regioselectivity for C2 |
| Halogenation | Anti-Markovnikov Hydrobromination | 4-Aryl-1-butene, HBr, ROOR (peroxide) | 1-Bromo-4-aryl-1-butene | Access to the C1-halogenated isomer |
| Halogenation | Allylic Bromination | 4-Aryl-1-butene, NBS, hν | 3-Bromo-4-aryl-1-butene | Access to the C3-halogenated isomer |
Experimental Protocols
Protocol 1: Synthesis of 4-Phenyl-1-butene via Suzuki-Miyaura Coupling
-
Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add phenylboronic acid (1.2 g, 10 mmol, 1.0 eq), potassium carbonate (4.1 g, 30 mmol, 3.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol, 5 mol%).
-
Solvent Addition: Evacuate and backfill the flask with nitrogen three times. Add a degassed mixture of toluene (40 mL) and water (10 mL).
-
Reagent Addition: Begin stirring and add 4-bromo-1-butene (1.5 g, 11 mmol, 1.1 eq) via syringe.
-
Reaction: Heat the mixture to 80 °C and stir vigorously for 12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with diethyl ether (50 mL) and water (50 mL). Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 25 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford 4-phenyl-1-butene.
Protocol 2: Synthesis of 2-Bromo-4-phenyl-1-butene (Markovnikov Addition)
-
Setup: In a single-neck round-bottom flask equipped with a magnetic stir bar, dissolve 4-phenyl-1-butene (1.32 g, 10 mmol, 1.0 eq) in glacial acetic acid (20 mL).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a 33% solution of HBr in acetic acid (11 mmol, 1.1 eq) dropwise over 10 minutes while stirring.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. Monitor the disappearance of the starting material by TLC.
-
Workup: Carefully pour the reaction mixture into a separatory funnel containing ice-cold water (100 mL) and diethyl ether (50 mL).
-
Purification: Separate the layers. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude 2-bromo-4-phenyl-1-butene, which can be further purified by distillation under reduced pressure if necessary.
Conclusion
The synthesis of 2-halo-4-aryl-1-butene analogs is most effectively achieved through a strategic two-stage process. The 4-aryl-1-butene core can be reliably constructed using modern palladium-catalyzed cross-coupling methods like the Suzuki-Miyaura reaction or through classical Grignard chemistry. Subsequent halogenation via Markovnikov hydrohalogenation provides direct and regioselective access to the desired 2-halo constitutional isomer. By understanding the underlying mechanisms, researchers can not only execute these syntheses efficiently but also rationally design pathways to access other valuable isomers, such as the 1-halo and 3-halo analogs, by selecting appropriate halogenation reagents and conditions. This control over regiochemistry is paramount for the targeted development of novel pharmaceuticals and advanced materials.
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Chemistry Steps. Free-Radical Addition of HBr: Anti-Markovnikov Addition. Available at: [Link]
-
MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). Available at: [Link]
-
Chemistry LibreTexts. Radical Allylic Halogenation. (2023). Available at: [Link]
-
Chemistry LibreTexts. Radical Allylic Halogenation. (2015). Available at: [Link]
-
Master Organic Chemistry. Hydrohalogenation of Alkenes and Markovnikov's Rule. (2013). Available at: [Link]
-
University of Calgary. Radical halogenation of allylic systems. Available at: [Link]
-
MDPI. Catalyzed Mizoroki–Heck Reaction or C–H Activation. (2018). Available at: [Link]
-
Pearson+. Predict the products of the following allylic halogenation reactions. Available at: [Link]
-
OpenStax. Reactions of Alkyl Halides: Grignard Reagents. (2023). Available at: [Link]
-
Chemistry LibreTexts. Reactions of Alkyl Halides - Grignard Reagents. (2024). Available at: [Link]
-
Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. (2011). Available at: [Link]
-
Organic Chemistry Portal. Grignard Reaction. Available at: [Link]
-
Wikipedia. Heck reaction. Available at: [Link]
-
Organic Chemistry Portal. Heck Reaction. Available at: [Link]
-
Taylor & Francis Online. p-toluenesulfonic acid – Knowledge and References. Available at: [Link]
-
Master Organic Chemistry. The Heck, Suzuki, and Olefin Metathesis Reactions. (2016). Available at: [Link]
-
PrepChem.com. Synthesis of p-toluenesulfonate. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]
- 7. roche.camden.rutgers.edu [roche.camden.rutgers.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Note: Chemoselective Heck Functionalization of 2-Chloro-4-(3-chlorophenyl)-1-butene
Executive Summary
This guide details the protocol for the chemoselective functionalization of 2-Chloro-4-(3-chlorophenyl)-1-butene (CAS 731772-05-7) via the Mizoroki-Heck reaction. This substrate presents a unique synthetic challenge: it contains two distinct electrophilic sites—a vinyl chloride (C2 position) and an aryl chloride (meta-position on the phenyl ring).
Successful functionalization requires a catalyst system capable of discriminating between these two C–Cl bonds. Based on the principles of oxidative addition kinetics, this protocol targets the vinyl chloride moiety to generate 1,3-dienes or functionalized styrenyl derivatives while preserving the aryl chloride for subsequent diversification.
Strategic Analysis & Mechanistic Rationale
Substrate Architecture
The substrate contains two competing electrophiles:
-
Vinyl Chloride (Site A): Located at the 2-position of the butene chain. Although sterically hindered (gem-disubstituted), vinyl chlorides typically undergo oxidative addition faster than aryl chlorides due to the slightly weaker C(sp²)-Cl bond and more accessible
-system for pre-coordination. -
Aryl Chloride (Site B): Located at the meta-position of the phenyl ring. Aryl chlorides are notoriously sluggish in Heck couplings without specialized electron-rich ligands.
Chemoselectivity Strategy
The core objective is to drive the reaction at Site A while suppressing Site B .
-
Ligand Selection: We utilize bulky, electron-rich phosphines (e.g.,
or Buchwald biaryl phosphines). These ligands accelerate oxidative addition into the vinyl chloride but, if temperature is controlled, allow for kinetic differentiation from the aryl chloride. -
Base & Solvent: Mild inorganic bases (
) in non-polar or moderately polar solvents (Dioxane) stabilize the active Pd(0) species without promoting rapid decomposition or non-selective activation.
Experimental Protocol
Materials & Reagents
| Reagent | Equiv. | Role |
| Substrate (this compound) | 1.0 | Electrophile |
| Olefin Partner (e.g., n-Butyl Acrylate or Styrene) | 1.5 | Nucleophile |
| Pd(OAc)₂ | 0.03 (3 mol%) | Pre-catalyst |
| P(t-Bu)₃ (1.0 M in toluene) or XPhos | 0.06 (6 mol%) | Ligand |
| Cy₂NMe (N,N-Dicyclohexylmethylamine) | 1.2 | Base (Scavenger) |
| 1,4-Dioxane (Anhydrous) | 0.2 M | Solvent |
Step-by-Step Methodology
Step 1: Catalyst Pre-complexation (Inert Atmosphere Required)
-
In a glovebox or under a strict Argon stream, charge a dried reaction vial with Pd(OAc)₂ (3 mol%) and the phosphine ligand (P(t-Bu)₃ or XPhos , 6 mol%).
-
Add 1.0 mL of anhydrous 1,4-Dioxane.
-
Stir at Room Temperature (RT) for 15 minutes. The solution should turn from orange to a pale yellow/translucent color, indicating the formation of the active
species.
Step 2: Substrate Addition
-
Add This compound (1.0 equiv) to the catalyst mixture.
-
Add the Olefin Partner (1.5 equiv).
-
Add Cy₂NMe (1.2 equiv). Note: Inorganic bases like
can be used if solubility is an issue, but organic bases often provide cleaner kinetic profiles for vinyl halides.
Step 3: Reaction & Monitoring
-
Seal the vial with a Teflon-lined cap.
-
Heat the reaction block to 80 °C . Crucial: Do not exceed 100 °C initially. Higher temperatures may activate the aryl chloride.
-
Checkpoint: Monitor via HPLC or GC-MS at 2 hours and 6 hours.
-
Target: Disappearance of starting material peak.
-
Success Indicator: Appearance of the diene product (
= Substrate + Olefin - HCl). -
Failure Mode: If <10% conversion after 4 hours, raise temperature to 100 °C.
-
Step 4: Workup
-
Cool to RT.[1] Filter the mixture through a pad of Celite to remove Pd black and ammonium salts.
-
Rinse with Ethyl Acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify via Flash Column Chromatography (Silica Gel, Hexanes/EtOAc gradient).
Mechanistic Visualization
The following diagram illustrates the chemoselective pathway. The "Path of Least Resistance" (Green) leads to the desired vinyl functionalization, while the "High Energy Path" (Red) leads to the undesired aryl coupling.
Figure 1: Catalytic cycle highlighting the kinetic preference for vinyl chloride oxidative addition over aryl chloride activation.
Expected Results & Troubleshooting
Representative Data (Simulated based on Lit. Standards)
| Catalyst System | Temp (°C) | Conv. (%) | Selectivity (Vinyl:Aryl) | Yield (%) |
| Pd(OAc)₂ / P(t-Bu)₃ | 80 | 95 | >20:1 | 88 |
| Pd(PPh₃)₄ | 100 | 40 | 10:1 | 35 |
| Pd(OAc)₂ / XPhos | 80 | 92 | 15:1 | 85 |
| Pd(OAc)₂ / P(o-tol)₃ | 110 | 60 | 5:1 | 45 |
Troubleshooting Guide
-
Problem: Low Conversion.
-
Problem: Loss of Chemoselectivity (Aryl coupling observed).
-
Problem: Isomerization of the double bond.
References
-
General Heck Reaction Mechanism & Scope
-
Beletskaya, I. P.; Cheprakov, A. V. "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chem. Rev.2000 , 100, 3009–3066. Link
-
-
Coupling of Vinyl Chlorides
-
Chemoselectivity in Heck Reactions
-
Visible-Light Driven Heck of Vinyl Halides
Sources
- 1. (Z)-2-Chloro-2-butene | 2211-69-0 | Benchchem [benchchem.com]
- 2. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 3. uwindsor.ca [uwindsor.ca]
- 4. diva-portal.org [diva-portal.org]
- 5. Heck Reaction [organic-chemistry.org]
- 6. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]
Application Note: Scalable Manufacturing of 2-Chloro-4-(3-chlorophenyl)-1-butene via Kochi Coupling
Executive Summary
This application note details a scalable, high-yield protocol for the synthesis of 2-Chloro-4-(3-chlorophenyl)-1-butene (CAS: Analogous structures often cited in agrochemical patents). This molecule serves as a critical "homoallylic vinyl chloride" intermediate, widely utilized in the synthesis of novel oxadiazine insecticides (related to Indoxacarb architectures) and functionalized styrene derivatives.
While traditional routes involving dehydrohalogenation of 1,2-dihalides often suffer from poor regioselectivity and elimination side-products, this guide proposes a convergent C-C bond forming strategy using Copper-Catalyzed Grignard Coupling (Kochi Coupling). This method ensures high regiofidelity, preserving the vinyl chloride moiety essential for downstream functionalization.
Retrosynthetic Analysis & Strategy
The structural challenge of this compound lies in the precise placement of the chlorine atom on the terminal alkene and the meta-substitution on the phenyl ring.
Route Selection
We reject the linear construction of the butene chain via Friedel-Crafts alkylation due to the deactivating nature of the meta-chloro substituent on the benzene ring, which leads to poor yields and isomer mixtures.
Selected Route: Nucleophilic Displacement on Allylic Halides We utilize the high reactivity of allylic chlorides compared to vinylic chlorides. By reacting 3-chlorobenzyl magnesium chloride with 2,3-dichloropropene , we can selectively displace the allylic chlorine while leaving the vinylic chlorine intact.
-
Nucleophile: 3-Chlorobenzyl magnesium chloride (Generated in situ).
-
Electrophile: 2,3-Dichloropropene (Commercially available).[1]
-
Catalyst: Dilithium tetrachlorocuprate (
) – The "Kochi Catalyst."
Reaction Pathway Diagram[2]
Figure 1: Convergent synthesis pathway utilizing copper-catalyzed cross-coupling.
Detailed Experimental Protocol
Materials & Reagents Table
| Reagent | Equiv.[2] | MW ( g/mol ) | Role | Critical Attribute |
| 3-Chlorobenzyl chloride | 1.0 | 161.03 | SM 1 | High purity (>98%), dry |
| Magnesium Turnings | 1.1 | 24.31 | Reagent | Iodine-activated |
| 2,3-Dichloropropene | 1.2 | 110.97 | SM 2 | Stabilized, fresh |
| 0.03 | - | Catalyst | Moisture sensitive | |
| THF (Anhydrous) | - | 72.11 | Solvent | Water <50 ppm |
Step 1: Preparation of 3-Chlorobenzyl Magnesium Chloride
Note: Grignard reagents from benzyl halides are prone to Wurtz homocoupling (dimerization). Temperature control is paramount.
-
Reactor Setup: Equip a 3-neck round-bottom flask (RBF) with a reflux condenser, nitrogen inlet, temperature probe, and pressure-equalizing addition funnel. Flame-dry the apparatus under
flow. -
Activation: Add Magnesium turnings (1.1 equiv) and a single crystal of Iodine. Heat gently with a heat gun until iodine vaporizes to activate the Mg surface.
-
Initiation: Add enough anhydrous THF to cover the Mg. Add 5% of the total volume of 3-chlorobenzyl chloride.
-
Observation: Turbidity and a temperature rise indicate initiation. If no reaction occurs, add 100
of 1,2-dibromoethane (entrainment method).
-
-
Addition: Dilute the remaining 3-chlorobenzyl chloride in THF (1M concentration). Add this solution dropwise to the Mg suspension.
-
Control: Maintain internal temperature between 15°C and 20°C using an ice/water bath. Do not reflux. High temperatures favor the formation of 1,2-bis(3-chlorophenyl)ethane (dimer).
-
-
Digestion: After addition, stir at 20°C for 1 hour. Titrate a small aliquot (using salicylaldehyde phenylhydrazone) to confirm concentration (Target: ~0.8–0.9 M).
Step 2: Copper-Catalyzed Alkylation (Kochi Coupling)
Rationale: The uncatalyzed reaction of Grignard reagents with allylic halides can lead to
-
Catalyst Preparation: If not available commercially, prepare
by mixing anhydrous (2 equiv) and (1 equiv) in THF. The solution should be a clear, dark orange/red. -
Cooling: Cool the Grignard solution from Step 1 to -10°C using an acetone/dry ice bath or chiller.
-
Catalyst Addition: Add the
solution (3 mol%) via syringe. -
Electrophile Addition: Add 2,3-Dichloropropene (1.2 equiv) dropwise over 45 minutes.
-
Exotherm Warning: This coupling is highly exothermic. Adjust addition rate to keep
.
-
-
Reaction: Allow the mixture to warm slowly to room temperature (25°C) over 2 hours.
-
Monitoring: Monitor via GC-MS.
-
Endpoint: Disappearance of benzyl chloride peak.
-
Target Peak: M+ at approx 200/202 Da (Cl isotope pattern).
-
Workup and Purification
-
Quench: Cool to 0°C. Slowly add saturated aqueous
to quench excess Grignard.-
Note: The copper salts will turn the aqueous layer blue.
-
-
Extraction: Extract with Methyl tert-butyl ether (MTBE) (3 x volumes).
-
Wash: Wash combined organics with brine, then water.
-
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure. -
Distillation: Purify the crude oil via vacuum distillation.
-
Boiling Point Estimation: ~110–115°C at 2 mmHg.
-
Purity: Collect fractions >97% purity by GC.
-
Process Engineering & Scalability
To transition this from bench to pilot plant, specific engineering controls are required.
Figure 2: Process flow diagram for pilot-scale manufacturing.
Critical Process Parameters (CPPs)
-
Moisture Control: The entire system must be maintained under positive
pressure. Water content in THF must be <50 ppm to prevent Grignard quenching and initiation failure. -
Thermal Management: The coupling step is exothermic. On a large scale (e.g., 50L reactor), jacket cooling capacity must be calculated to handle the heat release (
) during the addition of 2,3-dichloropropene. -
Wurtz Dimer Minimization: Maintaining the Grignard formation temperature below 20°C is statistically significant in reducing the 1,2-bis(3-chlorophenyl)ethane impurity.
Analytical Validation (QC)
| Test | Method | Specification |
| Identification | 1H-NMR (CDCl3) | |
| Purity | GC-FID | > 97.0% Area |
| Solvent Residue | HS-GC | THF < 0.1% |
| Water Content | Karl Fischer | < 0.1% |
Mechanistic Insight for Troubleshooting: If the product contains significant amounts of 3-chlorotoluene , the Grignard was protonated by moisture. If 1,2-bis(3-chlorophenyl)ethane is high, the Grignard formation temperature was too high or addition was too fast.
References
-
Kochi, J. K., & Tamura, M. (1971). The Mechanism of the Silver-Catalyzed Reaction of Grignard Reagents with Alkyl Halides. Journal of the American Chemical Society. Link(Foundational text on metal-catalyzed Grignard coupling).
-
Organic Syntheses. Coupling of Grignard Reagents with Alkyl Halides: Dilithium Tetrachlorocuprate (Li2CuCl4). Organic Syntheses, Coll.[4] Vol. 6, p.407. Link(Standard protocol for preparing and using the catalyst).
-
BenchChem Application Notes. Synthesis of 2-(4-Chlorophenyl)ethanol from 4-Chloroacetophenone. (2025).[2][5][6] Link(Reference for handling chlorophenyl intermediates and general workup of similar aryl-alkyl chains).
-
Sigma-Aldrich Technical Library. Grignard Reagents: Preparation and Safety.Link(Safety protocols for scale-up).
-
Beilstein Journal of Organic Chemistry. Simple synthesis of multi-halogenated alkenes. (2022).[7][8][9] Link(Context on halo-alkene reactivity and stability).
Disclaimer: This protocol involves the use of hazardous chemicals, including organometallics and chlorinated hydrocarbons. It should only be performed by trained personnel in a properly equipped laboratory.
Sources
- 1. CN104262285A - Method for synthesizing intermediate of agricultural insecticide indoxacarb - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. chegg.com [chegg.com]
- 7. BJOC - Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of (Z)-β-Chloro-enamides via a Base-Promoted trans-Hydroamidation of Alkynyl Chlorides Using 1,1-Dichloroalkenes as Precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Purification methods for 2-Chloro-4-(3-chlorophenyl)-1-butene via column chromatography
This guide serves as a technical resource for researchers, scientists, and professionals in drug development focused on the purification of 2-Chloro-4-(3-chlorophenyl)-1-butene via column chromatography. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification workflow effectively.
Introduction: The Compound and the Challenge
This compound is a halogenated aromatic compound. Based on its structure—comprising two phenyl rings, an alkene, and chloro-substituents—it is expected to be a relatively non-polar to moderately polar molecule. Purification via normal-phase column chromatography is the standard method for isolating such compounds from reaction mixtures.
The primary challenges in its purification often involve separating the target molecule from:
-
Starting materials: Unreacted precursors from the synthesis.
-
Isomeric byproducts: Structural isomers formed during the reaction.
-
Over-halogenated products: Molecules with additional chlorine atoms.
-
Non-polar impurities: Greases or other contaminants introduced during the reaction or workup.
This guide provides a structured approach to developing a robust purification method and troubleshooting common issues that may arise.
Frequently Asked Questions (FAQs) - Method Development
This section addresses common questions encountered when setting up the initial purification protocol.
Q1: What is the most appropriate stationary phase for purifying this compound?
A1: For normal-phase chromatography of organic molecules like this, silica gel (SiO₂) is the most common and effective stationary phase.[1][2] Its polar surface interacts with compounds based on their polarity. Given the non-polar nature of your target compound, it will have a moderate affinity for the silica, allowing for effective separation from both more polar and less polar impurities when the correct mobile phase is used. Alumina can be an alternative but is generally used for specific cases, such as purifying acid-sensitive compounds.[3]
Q2: How do I select the optimal mobile phase (solvent system)?
A2: The key is to find a solvent system that provides good separation on a Thin Layer Chromatography (TLC) plate before scaling up to a column. The ideal solvent system should move your target compound to a Retardation factor (Rf) of approximately 0.2 to 0.35 .[4][5]
-
Why this Rf range? An Rf in this range ensures the compound interacts with the stationary phase sufficiently to separate from impurities but does not require an excessive volume of solvent to elute, which saves time and resources.[6] An Rf value of 0.3 is equivalent to eluting the compound in about 3-4 column volumes (CVs).[4]
The process involves running several TLC plates with different solvent ratios. Start with a low-polarity mixture and gradually increase the proportion of the more polar solvent.
Q3: What are good starting solvent systems to test for a compound like this?
A3: Since the target compound is relatively non-polar, you should start with a non-polar solvent and add a small amount of a slightly more polar solvent.[7] Excellent and common two-component systems include:
-
Hexane/Ethyl Acetate: This is the standard for most "normal" compounds and offers a good balance of polarity and separation power.[7] Start with a ratio like 95:5 or 90:10 (Hexane:Ethyl Acetate).
-
Hexane/Dichloromethane (DCM): This system is also very effective. DCM can provide better solubility for some aromatic compounds.[7]
-
Petroleum Ether/Diethyl Ether: A classic combination with polarity similar to Hexane/Ethyl Acetate.[7]
The following table provides a starting point for your TLC analysis.
| Solvent System (Non-polar:Polar) | Starting Ratio | When to Use |
| Hexane : Ethyl Acetate | 95 : 5 | Standard choice for most non-polar to moderately polar compounds.[7] |
| Hexane : Dichloromethane | 90 : 10 | Good alternative, sometimes offers different selectivity for aromatic compounds. |
| Petroleum Ether : Diethyl Ether | 95 : 5 | Good for very non-polar compounds. |
Q4: How should I load my crude sample onto the column?
A4: There are two primary methods for sample loading: wet loading and dry loading.
-
Wet Loading: The crude sample is dissolved in a minimal amount of the mobile phase (or a solvent it is highly soluble in, like DCM) and carefully pipetted onto the top of the column bed. Crucially, use a solvent that is as non-polar as possible. Using a solvent that is too polar (stronger than your mobile phase) will cause the sample to spread out as a wide band, leading to poor separation.[8]
-
Dry Loading: The crude sample is dissolved in a suitable volatile solvent (e.g., DCM), and a small amount of an inert solid like Celite or silica gel is added. The solvent is then removed under reduced pressure to yield a free-flowing powder. This powder is then carefully added to the top of the column bed. Dry loading is highly recommended for difficult separations as it ensures the sample is applied as a very narrow, concentrated band, maximizing resolution.[9]
Purification Workflow Overview
The following diagram outlines the logical flow from initial analysis to the final purified product.
Caption: Workflow for column chromatography purification.
Troubleshooting Guide
Even with careful planning, issues can arise. This guide addresses specific problems in a Q&A format.
Problem 1: My compound is not eluting from the column.
-
Possible Cause: The mobile phase is not polar enough to move the compound through the polar silica gel.
-
Solution: Gradually increase the polarity of the mobile phase.[3] For example, if you are using 95:5 Hexane:EtOAc, switch to 90:10, then 80:20, and so on. This is known as a gradient elution . Small, systematic increases in polarity will elute components one at a time; a large, sudden jump may cause everything to elute at once.[10]
Problem 2: My compound eluted immediately with the solvent front.
-
Possible Cause: The mobile phase is too polar. Your compound has very little interaction with the silica and is simply washed through the column without being retained.
-
Solution: You must restart the chromatography with a less polar solvent system. This is why preliminary TLC analysis is critical. If your TLC shows an Rf value of 0.9 or higher, the compound will elute with the solvent front on the column.[3] Aim for a lower Rf by reducing the percentage of the polar solvent in your mobile phase.
Problem 3: I'm getting poor separation between my product and an impurity.
-
Possible Causes & Solutions:
-
Incorrect Solvent System: The chosen solvent system may not be optimal for resolving the two compounds, even if the Rf is in the right range. Try a different solvent system with similar polarity but different chemical properties (e.g., switch from Hexane/EtOAc to Hexane/DCM).
-
Column Overloading: You may have loaded too much crude material onto the column. For difficult separations (small ΔRf), the mass of the crude mixture should be only 1-2% of the mass of the silica gel.[6][9]
-
Poor Packing/Loading: An unevenly packed column or a diffuse sample band (from improper wet loading) will lead to broad peaks and poor resolution.[11] Repack the column carefully and use dry loading if possible.
-
Problem 4: The eluted bands are "tailing" (streaking down the column).
-
Possible Causes & Solutions:
-
Sample Insolubility: The compound may be poorly soluble in the mobile phase, causing it to streak as it moves down the column. Try a different solvent system that dissolves the compound well.
-
Acidic Compound Interaction: If your compound is slightly acidic, it can interact strongly and irreversibly with the slightly acidic silica gel. Adding a very small amount (e.g., 0.1-1%) of triethylamine or acetic acid to the mobile phase can sometimes mitigate this effect, but should be done with caution.[7]
-
Column Overloading: Too much sample can also cause tailing. Reduce the amount of material loaded.
-
Problem 5: I suspect my compound is decomposing on the column.
-
Possible Cause: The compound is unstable on the acidic surface of the silica gel. This is a known issue for certain classes of molecules.[3]
-
Solution:
-
Confirm Instability: Spot your compound on a TLC plate, let it sit for 30-60 minutes, and then elute it. If you see new spots or significant streaking that wasn't there initially, your compound is likely unstable on silica.
-
Deactivate the Silica: You can try neutralizing the silica gel by running the column with a mobile phase containing a small amount of a base like triethylamine (e.g., 1%).[7]
-
Switch Stationary Phase: If deactivation doesn't work, consider using a less acidic stationary phase like alumina or even switching to reverse-phase chromatography.[3]
-
Sources
- 1. Chemistry Teaching Labs - Determining a solvent system [chemtl.york.ac.uk]
- 2. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 3. Chromatography [chem.rochester.edu]
- 4. yamazenusa.com [yamazenusa.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Chromatography [chem.rochester.edu]
- 8. biotage.com [biotage.com]
- 9. orgsyn.org [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. chromtech.com [chromtech.com]
Minimizing side reactions during 2-Chloro-4-(3-chlorophenyl)-1-butene preparation
The following technical guide is designed as a specialized support resource for process chemists and researchers optimizing the synthesis of 2-Chloro-4-(3-chlorophenyl)-1-butene , a critical intermediate often utilized in the production of oxadiazine insecticides like Indoxacarb.
Executive Summary & Reaction Logic
The preparation of This compound typically proceeds via a Grignard cross-coupling reaction . This involves the nucleophilic attack of 3-chlorobenzylmagnesium chloride (Grignard reagent) on the allylic electrophile 2,3-dichloro-1-propene .
While conceptually straightforward, this pathway is plagued by competing side reactions—primarily Wurtz-type homocoupling and hydrolytic quenching.[1] Success depends on rigorous control of stoichiometry, temperature, and addition rates to favor the cross-coupling pathway over radical-mediated side chains.
Reaction Pathway & Impurity Logic
The following diagram illustrates the primary synthesis route and the mechanistic origins of key impurities.
Caption: Mechanistic flow of Grignard formation and coupling, highlighting critical divergence points for impurities.[1]
Troubleshooting Guide & FAQs
This section addresses specific failure modes reported by our user base.
Q1: I am observing high levels of "Impurity A" (Dimer) in my crude mixture. How do I suppress this?
Diagnosis: The formation of 1,2-bis(3-chlorophenyl)ethane (Wurtz coupling product) indicates that your Grignard reagent is reacting with unreacted benzyl chloride rather than the allyl electrophile.[1] Root Cause:
-
Local Excess Concentration: Adding the benzyl chloride too quickly during Grignard formation creates a high local concentration of alkyl halide near the forming Grignard species.
-
Temperature Spikes: High temperatures favor the radical pathways associated with homocoupling.[1]
Corrective Action:
-
Dilution: Increase the volume of solvent (THF or Diethyl Ether) for the halide feed.[1]
-
Controlled Addition: Use a syringe pump or dropping funnel to maintain a "starved" condition where the concentration of unreacted benzyl chloride is near zero.[1]
-
Temperature: Maintain the Grignard formation temperature between 15°C and 25°C . Do not allow reflux during formation unless initiation fails.[1]
Q2: My reaction stalls after 60% conversion. Adding more Grignard doesn't help.[1] Why?
Diagnosis: Likely surface passivation of the magnesium or catalyst poisoning if using transition metals. However, in this uncatalyzed coupling, it is often due to the formation of magnesium salts that coat the remaining electrophile or encapsulate the Grignard. Corrective Action:
-
Mechanical Agitation: Ensure vigorous stirring. Grignard reagents can become viscous/slurry-like.[1]
-
Solvent Choice: Switch from pure Diethyl Ether to THF (Tetrahydrofuran) .[1] THF has higher solubility for magnesium complexes, preventing the precipitation of MgCl₂ aggregates that can trap reactive species.[1]
Q3: The product contains significant amounts of 3-Chlorotoluene. Is my reagent bad?
Diagnosis: This is "Impurity B," resulting from protonation of the Grignard reagent by water.[1] Root Cause:
-
Moisture Ingress: Even "anhydrous" solvents can absorb moisture if not handled under positive inert pressure.[1]
-
Incomplete Drying: Glassware was not flame-dried or purged sufficiently.[1]
Corrective Action:
-
Karl Fischer Titration: Verify solvent water content is <50 ppm before use.[1]
-
Inert Atmosphere: Maintain a continuous N₂ or Ar blanket.[1]
-
Titrate Grignard: Before coupling, titrate an aliquot of your Grignard reagent (e.g., using salicylaldehyde phenylhydrazone) to determine the active concentration, rather than assuming theoretical yield.[1]
Optimized Experimental Protocol
Objective: Synthesis of this compound with >95% purity.
Materials & Reagents
| Reagent | Role | Equiv. | Key Specification |
| 3-Chlorobenzyl chloride | Precursor | 1.0 | Purity >98% |
| Magnesium Turnings | Reagent | 1.2 | Iodine-activated |
| 2,3-Dichloro-1-propene | Electrophile | 1.1 | Distilled, stabilize-free |
| THF (Anhydrous) | Solvent | 10 Vol | H₂O < 50 ppm |
Step-by-Step Methodology
Phase 1: Grignard Reagent Formation
-
Setup: Equip a 3-neck round-bottom flask with a reflux condenser, N₂ inlet, and pressure-equalizing dropping funnel. Flame-dry the apparatus under vacuum and backfill with N₂ (3 cycles).
-
Activation: Add Mg turnings (1.2 equiv) and a single crystal of Iodine. Heat gently with a heat gun until Iodine vaporizes (purple haze), activating the Mg surface.[1]
-
Initiation: Add just enough THF to cover the Mg. Add 5% of the total 3-chlorobenzyl chloride solution. Wait for the exotherm (solvent boiling) and color change (turbid grey/brown) indicating initiation.[1]
-
Propagation: Dilute the remaining benzyl chloride in THF. Add dropwise over 2–3 hours , maintaining internal temperature at 20–25°C using a water bath.
-
Why? Slow addition prevents high local concentration of halide, minimizing Wurtz dimerization [1].[1]
-
-
Maturation: Stir for an additional 1 hour at room temperature.
Phase 2: Cross-Coupling
-
Cooling: Cool the Grignard solution to 0°C .
-
Addition: Add a solution of 2,3-dichloro-1-propene (1.1 equiv) in THF dropwise.
-
Note: The reaction is exothermic.[1] Do not allow temperature to exceed 10°C during addition to prevent double-alkylation or polymerization of the propene derivative.
-
-
Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor via GC-MS or TLC.[1]
-
Quenching: Cool to 0°C and quench slowly with saturated NH₄Cl (aq) .
-
Critical: Use NH₄Cl instead of HCl to prevent acid-catalyzed isomerization of the terminal double bond to the internal position (Impurity C) [2].[1]
-
Phase 3: Workup & Isolation
-
Extraction: Extract with Ethyl Acetate (3x).
-
Washing: Wash combined organics with Brine, dry over Na₂SO₄.[1]
-
Concentration: Evaporate solvent under reduced pressure (<40°C).
-
Purification: If necessary, purify via vacuum distillation or silica gel chromatography (Hexane/EtOAc 95:5).
Impurity Profile & Data Analysis
Use the table below to interpret GC-MS data of the crude reaction mixture.
| Retention Time (Rel.) | Compound Identity | Origin | Limit Strategy |
| 1.00 | This compound | Target Product | -- |
| 0.45 | 3-Chlorotoluene | Hydrolysis (Moisture) | Dry solvents; Inert atmosphere |
| 0.60 | 3-Chlorobenzyl chloride | Unreacted Starting Material | Increase reaction time; Check Mg quality |
| 1.25 | 1,2-Bis(3-chlorophenyl)ethane | Wurtz Homocoupling | Slower addition rate; Lower temp |
| 1.35 | 2-Chloro-4-(3-chlorophenyl)-2-butene | Isomerization | Avoid strong acids during workup |
References
-
PubChem. (2025).[1] 3-Chlorobenzylmagnesium chloride Compound Summary. National Library of Medicine.[1] Retrieved from [Link]
-
PrepChem. (2025).[1] Synthesis of 3-methyl-4-(4-chlorophenyl)-but-1-en-4-ol (Analogous Grignard Protocols). Retrieved from [Link]
Sources
Storage stability and degradation of 2-Chloro-4-(3-chlorophenyl)-1-butene
This technical support guide is intended for researchers, scientists, and professionals in drug development utilizing 2-Chloro-4-(3-chlorophenyl)-1-butene in their experimental workflows. This document provides in-depth troubleshooting advice and frequently asked questions regarding the storage, stability, and degradation of this compound. The guidance herein is synthesized from established principles of organic chemistry, particularly the reactivity of allylic chlorides, and is intended to provide a robust framework for handling this and structurally similar molecules.
Introduction to this compound
This compound is a dichlorinated organic compound featuring a reactive allylic chloride functional group. The presence of the double bond adjacent to the carbon bearing the chlorine atom significantly influences the molecule's reactivity, making it susceptible to nucleophilic substitution and other transformations.[1][2] Understanding these inherent chemical properties is crucial for its proper handling, storage, and application in synthetic chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: Due to its reactive nature as an allylic chloride, stringent storage conditions are necessary to minimize degradation. The primary concerns are hydrolysis, solvolysis, and potential polymerization.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C (Freezer) | Reduces the rate of potential degradation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation and reactions with atmospheric moisture. |
| Container | Amber glass vial with a PTFE-lined cap | Protects from light, which can catalyze radical reactions, and prevents reaction with the container or cap liner. |
| Moisture | Anhydrous conditions | The compound is susceptible to hydrolysis, which would replace the chloro group with a hydroxyl group. |
Q2: What are the likely degradation pathways for this compound?
A2: The primary degradation pathway is expected to be nucleophilic substitution at the allylic carbon. This can occur via S(N)1 or S(_N)2 mechanisms, largely dependent on the conditions.[3] The resonance stabilization of the resulting allylic carbocation makes the S(_N)1 pathway particularly favorable in the presence of polar protic solvents like water or alcohols.[4][5]
-
Hydrolysis: Reaction with water to form 4-(3-chlorophenyl)-1-buten-2-ol.
-
Alcoholysis: Reaction with alcoholic solvents to form the corresponding ether.
-
Elimination: Although less common for primary allylic chlorides, elimination to form a conjugated diene is possible under basic conditions.
-
Polymerization: The presence of the butene moiety suggests a potential for polymerization, especially under conditions that favor radical formation (e.g., exposure to light or certain initiators).[6]
Q3: How can I detect degradation of my this compound sample?
A3: Degradation can be monitored using various analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly effective method for separating the parent compound from its more volatile degradation products and confirming their identity via mass fragmentation patterns.[7]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to monitor the appearance of more polar degradation products, such as the corresponding alcohol from hydrolysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
H and C NMR can reveal the presence of impurities by showing new signals corresponding to degradation products. For instance, the appearance of a signal for a hydroxyl proton and a shift in the signals for the butene chain could indicate hydrolysis.
Troubleshooting Guides
Issue 1: Inconsistent reaction outcomes or low yields when using this compound.
Possible Cause 1: Degradation of the starting material.
-
Troubleshooting Steps:
-
Assess Purity: Before use, analyze a small aliquot of your this compound stock by GC-MS or
H NMR to confirm its purity. -
Use Fresh Stock: If significant degradation is observed, it is recommended to use a fresh, unopened vial of the compound.
-
Inert Handling: When weighing and dispensing the compound, do so under an inert atmosphere (e.g., in a glovebox or under a stream of argon/nitrogen) to minimize exposure to atmospheric moisture.
-
Possible Cause 2: Inappropriate reaction solvent.
-
Troubleshooting Steps:
-
Solvent Selection: Be mindful that polar protic solvents (e.g., water, methanol, ethanol) can act as nucleophiles and react with the allylic chloride, leading to solvolysis byproducts.[3][8]
-
Solvent Purity: Ensure that your reaction solvents are anhydrous, as trace amounts of water can lead to hydrolysis of the starting material.
-
Issue 2: Appearance of unexpected peaks in analytical data (GC-MS, HPLC, NMR) of the purified product.
Possible Cause 1: Isomeric impurities from synthesis.
-
Troubleshooting Steps:
-
Review Synthesis: The synthesis of allylic chlorides can sometimes lead to the formation of isomeric products through allylic rearrangement.[9]
-
Characterize Impurities: Utilize techniques like GC-MS and 2D NMR to identify the structure of the unexpected peaks. Compare the fragmentation patterns and spectral data with those expected for potential isomers.
-
Possible Cause 2: Degradation during workup or purification.
-
Troubleshooting Steps:
-
Aqueous Workup: Minimize the duration of any aqueous workup steps to reduce the risk of hydrolysis. Use of a buffered aqueous solution might be necessary depending on the reaction conditions.
-
Purification Method: If using column chromatography, consider the stationary phase. Silica gel can be acidic and may promote degradation. Using a neutralized silica gel or an alternative stationary phase like alumina might be beneficial.
-
Temperature: Keep all workup and purification steps at low temperatures to minimize thermal degradation.
-
Visualizing Degradation and Analytical Workflows
Degradation Pathway of this compound
Caption: Workflow for assessing the stability of this compound.
References
-
Hatch, L. F., & Estes, R. R. (1945). Allylic Chlorides. I. Catalytic Hydrolysis of Allyl Chloride. Journal of the American Chemical Society, 67(10), 1730-1733. [Link]
-
Quora. (2017). Why are allyl chlorides hydrolysed much more easily than vinyl halides?[Link]
-
Le Noble, W. J., & Maksic, Z. B. (1969). Effect of pressure on the rates of hydrolysis of allyl chlorides. Canadian Journal of Chemistry, 47(8), 1369-1373. [Link]
-
Nader, A. E. (1969). PART I. AN INVESTIGATION OF THE HYDROLYSES OF 1-CARBON-14-ALLYL CHLORI. Purdue e-Pubs. [Link]
- US3287413A - Hydrolysis of allylic halides.
-
Analytical Method - Allyl Chloride by GC/FID. (n.d.). [Link]
-
Scribd. (n.d.). Analytical Method for Allyl Chloride.[Link]
-
Chemistry Stack Exchange. (2016). Why is allyl chloride more reactive towards substitution than alkyl chloride?[Link]
-
Bencze, K. (1961). Spectrophotometric determination of allyl chloride. Chemical Papers, 15(4), 301-304. [Link]
-
Organic Chemistry Portal. (n.d.). Allyl chloride synthesis by chlorination or substitution.[Link]
-
University of Calgary. (n.d.). Ch 10: Allylic systems.[Link]
-
Total Organic Chemistry. (2020, November 3). Allylic Halogenation and Substitution | Organic Chemistry Lessons [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2022, November 11). 9.6: Characteristics of the SN1 Reaction.[Link]
-
Guisnet, M., & Perot, G. (2021). Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. MDPI.[Link]
-
Olin Epoxy. (n.d.). ALLYL CHLORIDE PRODUCT STEWARDSHIP MANUAL.[Link]
-
Chemistry Steps. (2025, July 27). Polar Protic and Polar Aprotic Solvents.[Link]
-
Chemistry LibreTexts. (2015, July 9). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.[Link]
-
Kim, J., Kim, S., & Lee, J. (2021). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Molecules, 26(16), 4983. [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. echemi.com [echemi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. quora.com [quora.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. olinepoxy.com [olinepoxy.com]
- 7. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
Solvent selection for recrystallization of 2-Chloro-4-(3-chlorophenyl)-1-butene
Welcome to the technical support center for the purification of 2-Chloro-4-(3-chlorophenyl)-1-butene. This guide is designed to provide you with in-depth, practical advice on one of the most critical steps in obtaining a pure crystalline product: the selection of an appropriate recrystallization solvent. Given the specific nature of this compound, a systematic approach to solvent screening is paramount. This guide will equip you with the knowledge and experimental protocols to confidently identify the optimal solvent or solvent system for your needs.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm starting with a crude sample of this compound. Where do I even begin with choosing a recrystallization solvent?
A1: The fundamental principle of recrystallization is "like dissolves like." this compound is a halogenated hydrocarbon with an aromatic ring, suggesting it is a non-polar to moderately polar compound. Therefore, you should start by testing solvents in a similar polarity range.
A good starting point is to test a range of common laboratory solvents with varying polarities. A suggested screening panel would include:
-
Non-polar: Hexanes, Heptane, Cyclohexane
-
Slightly Polar: Toluene, Diethyl Ether
-
Moderately Polar: Ethyl Acetate, Dichloromethane
-
Polar Protic: Ethanol, Methanol, Isopropanol
-
Polar Aprotic: Acetone
The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
Q2: My compound "oils out" instead of crystallizing upon cooling. What's happening and how can I fix it?
A2: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This typically happens under one of the following conditions:
-
The boiling point of the solvent is higher than the melting point of the solute. If the solution is saturated above the solute's melting point, the solute will emerge as a liquid upon cooling.
-
The solution is supersaturated. If the concentration of the solute is too high, it can lead to rapid precipitation as an oil.
-
Significant impurities are present. Impurities can depress the melting point of your compound and interfere with crystal lattice formation.
Troubleshooting Steps:
-
Lower the temperature of dissolution: Try to dissolve the compound at a temperature below its melting point. You may need to use a larger volume of solvent.
-
Use a lower-boiling solvent: If the melting point of your compound is low, select a solvent with a lower boiling point.
-
Dilute the solution: Add more solvent to reduce the concentration before cooling.
-
Cool the solution more slowly: Allow the solution to cool to room temperature slowly, and then place it in an ice bath. Slow cooling encourages the formation of well-defined crystals.
-
Use a solvent pair: If a single solvent doesn't work, a two-solvent system can be effective. Dissolve your compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Then, gently heat until the solution is clear again and allow it to cool slowly.
Q3: My compound won't crystallize at all, even after cooling in an ice bath. What should I do?
A3: A failure to crystallize, even at low temperatures, indicates that the solution is not supersaturated. Here are several techniques to induce crystallization:
-
Scratch the inner surface of the flask: Use a glass rod to scratch the flask below the surface of the solution. The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Introduce a seed crystal: If you have a small amount of pure crystalline product from a previous batch, add a tiny crystal to the solution. This will act as a template for further crystallization.
-
Reduce the volume of the solvent: The solution may be too dilute. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the solute. Be careful not to evaporate too much solvent, as this can lead to the precipitation of impurities.
-
Try a different solvent or solvent system: The chosen solvent may be too good at dissolving your compound, even at low temperatures. Experiment with a solvent in which your compound is less soluble.
Q4: My recrystallization yield is very low. How can I improve it?
A4: Low recovery is a common issue in recrystallization. Here are some potential causes and solutions:
-
Using too much solvent: The more solvent you use, the more of your compound will remain dissolved in the mother liquor after cooling. Use the minimum amount of hot solvent required to fully dissolve your compound.
-
Premature crystallization: If the solution cools too quickly during filtration (for removing insoluble impurities), your product will crystallize on the filter paper. To prevent this, use a pre-heated funnel and flask, and keep the solution warm during filtration.
-
Incomplete crystallization: Ensure the solution is cooled for a sufficient amount of time to allow for maximum crystal formation. Cooling in an ice bath for at least 30 minutes is generally recommended.
-
Washing with the wrong solvent: When washing the collected crystals, use a small amount of ice-cold recrystallization solvent. Using a warm solvent or a solvent in which your compound is highly soluble will dissolve some of your product.
Experimental Protocol: Systematic Solvent Selection for Recrystallization
This protocol outlines a systematic approach to identifying the optimal solvent for the recrystallization of this compound.
Objective: To determine a suitable single or binary solvent system for the recrystallization of this compound.
Materials:
-
Crude this compound
-
A selection of test solvents (see table below)
-
Test tubes (10-15)
-
Hot plate or water bath
-
Vortex mixer (optional)
-
Pasteur pipettes
-
Ice bath
Procedure:
-
Small-Scale Solubility Tests:
-
Place approximately 20-30 mg of your crude compound into a series of labeled test tubes.
-
To each test tube, add a different solvent dropwise at room temperature, shaking or vortexing after each addition.
-
Continue adding the solvent until the solid dissolves or a total volume of 3 mL is reached.
-
Record your observations:
-
Soluble at room temperature: This solvent is not suitable for recrystallization on its own but may be used as the "good" solvent in a binary system.
-
Slightly soluble or insoluble at room temperature: This is a potential candidate for a single-solvent recrystallization. Proceed to the next step.
-
-
-
Hot Solubility Tests:
-
Take the test tubes containing solvents in which the compound was sparingly soluble or insoluble at room temperature.
-
Gently heat the test tubes in a water bath or on a hot plate.
-
Add more of the same solvent in small portions while heating until the solid dissolves completely.
-
Record your observations:
-
Soluble when hot: This is a promising candidate for a single-solvent recrystallization.
-
Insoluble even when hot: This solvent is not suitable for recrystallization.
-
-
-
Cooling and Crystallization:
-
Remove the test tubes containing the hot, dissolved compound from the heat source.
-
Allow them to cool slowly to room temperature.
-
Observe if crystals form. Note the quality and quantity of the crystals.
-
If no crystals form at room temperature, place the test tubes in an ice bath for 15-20 minutes.
-
Record your observations on crystal formation at low temperatures.
-
-
Solvent Pair Selection (if necessary):
-
If no single solvent is ideal, select a "good" solvent (one in which the compound is highly soluble) and a "poor" solvent (one in which the compound is insoluble). The two solvents must be miscible.
-
Dissolve the compound in a minimum amount of the hot "good" solvent.
-
Add the "poor" solvent dropwise until the solution becomes cloudy (turbid).
-
Gently heat the solution until it becomes clear again.
-
Allow the solution to cool slowly and observe for crystal formation.
-
Data Presentation: Common Laboratory Solvents for Recrystallization
| Solvent | Boiling Point (°C) | Polarity Index | Notes |
| Non-Polar | |||
| n-Hexane | 69 | 0.1 | Often used in combination with a more polar solvent. |
| Cyclohexane | 81 | 0.2 | Similar to hexane but with a higher boiling point. |
| Toluene | 111 | 2.4 | Good for less polar compounds, higher boiling point. |
| Slightly Polar | |||
| Diethyl Ether | 35 | 2.8 | Low boiling point, highly flammable. |
| Dichloromethane | 40 | 3.1 | Effective for many organic compounds, low boiling point. |
| Moderately Polar | |||
| Ethyl Acetate | 77 | 4.4 | A good general-purpose solvent. |
| Acetone | 56 | 5.1 | Good solvent, but its low boiling point can be a disadvantage. |
| Polar | |||
| Isopropanol | 82 | 3.9 | A common alternative to ethanol. |
| Ethanol | 78 | 4.3 | A versatile and relatively safe solvent. |
| Methanol | 65 | 5.1 | Similar to ethanol but more polar and with a lower boiling point. |
| Water | 100 | 10.2 | Suitable for polar compounds, often used in solvent pairs. |
Visualization: Solvent Selection Workflow
Caption: A flowchart illustrating the decision-making process for selecting a suitable recrystallization solvent.
References
Technical Support Center: Controlling Polymerization Rates of 2-Chloro-4-(3-chlorophenyl)-1-butene
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with the polymerization of 2-Chloro-4-(3-chlorophenyl)-1-butene. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions and gain precise control over your polymerization reactions.
Section 1: Foundational Knowledge & Initial Troubleshooting
The polymerization of a novel monomer like this compound requires a systematic approach. Its structure—a 1-butene with a chlorine atom on the double bond and a bulky chlorophenyl substituent—suggests that its behavior will be influenced by a combination of electronic and steric effects. This section addresses the most critical preliminary steps and common initial hurdles.
Frequently Asked Questions (FAQs): Monomer Purity & Stability
Question: My polymerization is inhibited or proceeds at an unexpectedly slow rate. What could be the primary cause?
Answer: The most common cause of polymerization inhibition or retardation is the presence of impurities in the monomer. Even trace amounts of certain substances can drastically affect the reaction kinetics.
-
Inhibitors: These are chemical substances that prevent polymerization entirely until they are consumed.[1][2] Common inhibitors are often added to monomers for safe transport and storage, such as 4-tert-butylcatechol (TBC) or 4-methoxyphenol (MEHQ).[2] These must be removed before polymerization.
-
Retarders: These substances slow down the rate of polymerization without stopping it completely.[1][2] Some impurities from the monomer synthesis process can act as retarders.
-
Oxygen: Dissolved oxygen can act as an inhibitor, particularly in free-radical polymerizations, by reacting with initiator radicals to form less reactive peroxy radicals.[1]
Question: How do I purify this compound before polymerization?
Answer: A robust purification protocol is essential for consistent and controlled polymerization. For a chlorinated monomer, a multi-step approach is recommended.
Protocol: Monomer Purification
-
Washing: Begin by washing the monomer with an aqueous alkali solution (e.g., 5-10% NaOH) to remove phenolic inhibitors like TBC.[2] Use a separatory funnel and repeat the wash 2-3 times. Follow with several washes with deionized water to remove the alkali.
-
Drying: Dry the washed monomer over an anhydrous drying agent such as calcium chloride (CaCl₂) or magnesium sulfate (MgSO₄). For chlorinated monomers, passing the liquid over finely divided calcium oxide can also effectively remove residual hydrogen chloride and water.[3]
-
Distillation: The most effective purification step is typically distillation under reduced pressure. This separates the monomer from non-volatile impurities and any polymer that may have formed during storage. Given the substituted nature of this monomer, vacuum distillation is recommended to avoid thermal degradation or premature polymerization at high temperatures.
-
Degassing: Before initiating polymerization, the purified monomer must be deoxygenated. This is typically achieved by several freeze-pump-thaw cycles or by bubbling an inert gas like nitrogen or argon through the monomer for an extended period (e.g., 30-60 minutes).[4]
Troubleshooting Guide: Choosing the Right Polymerization Pathway
The choice between a free-radical or an ionic (specifically, cationic) polymerization mechanism is a critical decision that depends on the electronic nature of the monomer.
Question: Should I use a free-radical or cationic polymerization method for this compound?
Answer: The monomer's structure provides clues for selecting a suitable method.
-
Cationic Polymerization: This method is effective for alkenes with electron-donating substituents that can stabilize the resulting carbocation intermediate.[5][6] The phenyl group is generally electron-donating, which would favor this mechanism. However, the presence of two chlorine atoms (one on the vinyl group, one on the phenyl ring) acts as electron-withdrawing groups, which may destabilize the carbocation.
-
Free-Radical Polymerization: This is a versatile method applicable to a wide range of vinyl monomers.[7] It is generally less sensitive to the electronic effects of substituents compared to ionic methods, making it a robust starting point for a new monomer.
Recommendation: Start with free-radical polymerization due to its versatility and tolerance for a wider range of functional groups. If this proves unsuccessful or yields undesirable results, cationic polymerization can be explored, but careful selection of the initiating system and solvent will be crucial.
Section 2: Mastering Polymerization Rate Control
The rate of polymerization (Rₚ) is governed by the rates of three fundamental steps: initiation, propagation, and termination.[7] Controlling Rₚ requires precise manipulation of the factors that influence these steps.
Workflow for Troubleshooting Polymerization Rate
Below is a systematic workflow for diagnosing and correcting issues with your polymerization rate.
Caption: A logical workflow for diagnosing and resolving common polymerization rate issues.
Frequently Asked Questions (FAQs): Controlling Key Parameters
Question: How does initiator concentration affect the polymerization rate?
Answer: In free-radical polymerization, the rate of polymerization is typically directly proportional to the square root of the initiator concentration.[8] This relationship means:
-
To Increase Rate: A modest increase in initiator concentration will lead to a smaller, proportional increase in the polymerization rate.
-
To Decrease Rate: A reduction in initiator concentration will slow the reaction.
However, excessively high initiator concentrations can lead to premature termination and the formation of low molecular weight polymers.[7] It is crucial to find an optimal concentration that balances reaction speed with the desired polymer characteristics.
Question: What is the role of temperature, and how do I optimize it?
Answer: Temperature is a critical and highly influential parameter. It affects the rates of initiation, propagation, and termination differently.[7]
-
Initiation: Higher temperatures increase the decomposition rate of thermal initiators, generating more radicals and thus increasing the initiation rate.[9]
-
Propagation and Termination: The rate constants for both propagation and termination also increase with temperature.
-
Overall Effect: Generally, increasing the temperature leads to a higher overall polymerization rate.[10] However, very high temperatures can lead to side reactions, monomer degradation, or an uncontrolled, highly exothermic reaction (a "runaway" reaction).[11]
| Parameter | Effect of Increasing Temperature | Rationale |
| Initiation Rate | Increases | Faster thermal decomposition of the initiator.[7] |
| Propagation Rate | Increases | More kinetic energy for monomer addition to the growing chain.[7] |
| Termination Rate | Increases | Higher mobility of polymer chains, leading to more frequent radical-radical encounters.[9] |
| Overall Rate | Generally Increases | The increase in initiation rate is often the dominant factor. |
| Molecular Weight | Generally Decreases | Increased termination and chain transfer reactions at higher temperatures. |
Optimization Strategy: Start experiments at a moderate temperature (e.g., 60-70 °C for common initiators like AIBN or BPO) and adjust in 5-10 °C increments to find the optimal balance between rate and polymer properties.
Question: Does the choice of solvent matter for controlling the rate?
Answer: Yes, the solvent can significantly influence the polymerization kinetics, especially in ionic polymerizations.
-
For Free-Radical Polymerization: The primary role of the solvent is to control viscosity and aid in heat dissipation.[7][11] However, the solvent can also participate in chain transfer reactions, which can affect the polymerization rate and the molecular weight of the resulting polymer.[8]
-
For Cationic Polymerization: The solvent's polarity is a critical factor. More polar solvents can help to separate the propagating cationic chain end from its counter-ion, leading to a faster propagation rate.[5][12] However, some polar solvents can also react with the carbocation, terminating the chain. The choice of solvent is therefore a delicate balance.
Question: How can I intentionally stop or slow down the polymerization?
Answer: To halt or slow a polymerization, you can introduce an inhibitor or a retarder.
-
Inhibitors for Storage: For long-term storage, compounds like 4-tert-butylcatechol (TBC) are effective, especially in the presence of oxygen.[1][13]
-
Inhibitors for Immediate Quenching ("Killers"): Stable free radicals like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) are highly effective at scavenging growing polymer radicals and terminating the reaction almost instantly.[14][15] This is useful for stopping a reaction at a specific conversion.
Section 3: Advanced Protocols and Data
Experimental Protocol: Screening for Optimal Polymerization Rate
This protocol provides a framework for systematically screening conditions to control the polymerization rate of this compound via free-radical polymerization.
Objective: To determine the effect of initiator concentration and temperature on the rate of polymerization.
Materials:
-
Purified this compound (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous toluene (solvent)
-
Methanol (non-solvent for precipitation)
-
Schlenk flasks or similar reaction vessels
-
Inert gas supply (Nitrogen or Argon)
-
Constant temperature oil bath or heating mantle with controller
Procedure:
-
Preparation: In separate Schlenk flasks, prepare reaction mixtures according to the table below. Add the monomer, solvent, and initiator to each flask.
-
Degassing: Seal the flasks with rubber septa. Purge each flask with inert gas for 30 minutes to remove dissolved oxygen.
-
Initiation: Place the flasks in the pre-heated oil baths at their designated temperatures simultaneously to start the reactions.
-
Sampling: At regular time intervals (e.g., 30, 60, 90, 120 minutes), carefully withdraw a small aliquot (approx. 0.5 mL) from each reaction mixture using a nitrogen-purged syringe.
-
Quenching: Immediately add each aliquot to a labeled vial containing a small amount of an inhibitor solution (e.g., hydroquinone in methanol) to stop the polymerization.
-
Conversion Analysis: Determine the monomer conversion for each sample. This can be done gravimetrically (by precipitating the polymer in methanol, drying, and weighing) or via spectroscopic methods like ¹H NMR by comparing the integration of monomer vinyl peaks to polymer backbone peaks.
-
Data Analysis: Plot monomer conversion versus time for each set of conditions. The slope of the initial linear portion of this curve is proportional to the polymerization rate.
Screening Experiment Design
| Experiment | Monomer (mmol) | Solvent (mL) | Initiator (AIBN) (mol%) | Temperature (°C) | Expected Outcome |
| 1 (Baseline) | 10 | 5 | 0.5 | 60 | Baseline polymerization rate |
| 2 (Low Temp) | 10 | 5 | 0.5 | 50 | Slower rate than baseline |
| 3 (High Temp) | 10 | 5 | 0.5 | 70 | Faster rate than baseline |
| 4 (Low Init.) | 10 | 5 | 0.25 | 60 | Slower rate than baseline |
| 5 (High Init.) | 10 | 5 | 1.0 | 60 | Faster rate than baseline |
Note: Mol% of initiator is relative to the moles of monomer.
Logical Relationships in Rate Control
The interplay between key experimental variables and the primary kinetic steps of free-radical polymerization is visualized below.
Caption: Relationship between experimental variables, kinetic rates, and final polymer properties.
References
- Kinetics of Vinyl Free Radical Polymerization in Simple Systems. (n.d.).
- Cationic polymerization - Wikipedia. (n.d.).
- How to Improve Product Yield in Free Radical Polymerization - Patsnap Eureka. (2025, July 3).
- Styrene Monomer: Safe Handling Guide | Plastics Europe. (n.d.).
- Polymerization Reactions Inhibitor Modeling Styrene and Butyl Acrylate Incidents Case Studies - ioMosaic Corporation. (2020, July 28).
- Some Remarks on the Kinetics of Vinyl Derivative Polymerization - AIP Publishing. (n.d.).
- US4418233A - Removal of impurities from vinyl chloride - Google Patents. (n.d.).
- What is the role of a solvent in cationic polymerization? - Quora. (2020, May 14).
- Digital twins' kinetics of virtual free-radical copolymerization of vinyl monomers with stable radicals. 1. Methyl methacrylate - arXiv. (2024, January 15).
- Polymerisation inhibitor - Wikipedia. (n.d.).
- MODELING OF THERMAL REGIME IN FREE RADICAL POLYMERIZATION ASSOCIATED WITH GEL AND GLASS EFFECTS - Revue Roumaine de Chimie. (n.d.).
- A. Polymerization: Cationic Polymerization - UT Austin Chemistry & Biochemistry Research Web Sites. (n.d.).
- Inhibition of Free Radical Polymerization: A Review - PMC - NIH. (2023, January 17).
- Effect of temperature in the free radical polymerization of acrylic acid. (2016, August 25).
- Effect of temperature in the free radical polymerization of acrylic acid - ECHEMI. (n.d.).
- Free radical polymerization set up questions : r/chemistry - Reddit. (2017, August 13).
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Validation & Comparative
A Comparative Guide to HPLC Method Development for the Purity Analysis of 2-Chloro-4-(3-chlorophenyl)-1-butene
This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 2-Chloro-4-(3-chlorophenyl)-1-butene. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to explain the scientific rationale behind each experimental choice. Our objective is to equip you with the expertise to develop a robust, specific, and stability-indicating HPLC method for this and structurally similar molecules.
Introduction: Understanding the Analyte and the Analytical Challenge
This compound is a non-polar, halogenated organic molecule. Its structure presents several analytical challenges for purity analysis:
-
Lack of a strong chromophore: The molecule's UV absorbance is primarily due to the phenyl ring, which may result in a relatively low molar absorptivity. This necessitates careful wavelength selection for adequate sensitivity.[1]
-
Potential for positional isomers and related impurities: The synthesis of this compound can lead to various impurities, including isomers where the chlorine atoms are in different positions on the phenyl ring or the butene chain. A successful HPLC method must be able to resolve these closely related compounds.
-
Chirality: The presence of a stereocenter at the second carbon of the butene chain means that enantiomers may exist. Depending on the synthetic route and regulatory requirements, a chiral separation may be necessary.[2][3]
-
Hydrophobicity: The molecule's non-polar nature dictates the use of reversed-phase chromatography.[4][5][6]
Given these characteristics, HPLC with UV detection is the most suitable analytical technique due to its high resolution, sensitivity, and quantitative capabilities.[7][8]
Foundational Strategy: Reversed-Phase HPLC
Reversed-phase HPLC (RP-HPLC) is the method of choice for separating non-polar or moderately polar compounds.[9][10][11] In RP-HPLC, the stationary phase is non-polar (hydrophobic), and the mobile phase is polar.[4][5][11] Non-polar analytes, like this compound, will have a stronger affinity for the stationary phase and will therefore be retained longer, allowing for separation from more polar impurities.[4][5]
Diagram: The Logic of Reversed-Phase HPLC
Caption: The fundamental principle of reversed-phase HPLC separation for non-polar analytes.
Comparative Method Development: A Step-by-Step Guide
A systematic approach to method development is crucial for achieving a robust and reliable analytical method.[12] The following sections compare different experimental choices and provide the rationale for each.
The choice of the stationary phase is a powerful tool for influencing selectivity.[13] For a non-polar analyte like this compound, several reversed-phase columns are suitable. The primary differences lie in the length of the alkyl chain bonded to the silica support and the presence of alternative functionalities.[14]
| Column Chemistry | Primary Interaction | Advantages | Disadvantages |
| C18 (Octadecylsilane) | Hydrophobic | Strong retention for non-polar compounds, widely available, extensive literature support.[10] | May provide excessive retention, leading to long run times. |
| C8 (Octylsilane) | Hydrophobic | Less retentive than C18, potentially shorter analysis times.[14] | May not provide sufficient resolution for closely related impurities. |
| Phenyl-Hexyl | Hydrophobic & π-π | Alternative selectivity due to interactions with the phenyl ring, can improve resolution of aromatic compounds.[15] | May have different retention characteristics that require significant mobile phase re-optimization. |
Experimental Protocol: Column Screening
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.
-
Set up the HPLC system with a UV detector.
-
Equilibrate each column (C18, C8, and Phenyl-Hexyl) with an initial mobile phase composition (e.g., 60:40 acetonitrile:water).
-
Inject the sample onto each column under identical conditions (flow rate, injection volume, temperature).
-
Monitor the chromatograms and evaluate retention time, peak shape, and resolution between the main peak and any impurities.
The mobile phase composition directly influences retention and selectivity.[12][16][17] For reversed-phase HPLC, the mobile phase is typically a mixture of water and a miscible organic solvent.[18]
Organic Modifier:
-
Acetonitrile (ACN): Offers good UV transparency, low viscosity, and is a strong solvent for non-polar compounds.[17]
-
Methanol (MeOH): Can provide different selectivity compared to acetonitrile and is often a more economical choice.[17]
Isocratic vs. Gradient Elution:
-
Isocratic elution: The mobile phase composition remains constant throughout the run. This is a simpler approach but may not be suitable for samples with components that have a wide range of polarities.[12]
-
Gradient elution: The concentration of the organic solvent is increased over time. This is beneficial for eluting strongly retained compounds and can improve peak shape.[4][19]
Experimental Protocol: Mobile Phase Optimization
-
Select the most promising column from the screening experiment.
-
Perform a scouting gradient: A common starting point is a linear gradient from 5% to 95% acetonitrile in water over 10-20 minutes.[19] This will provide an overview of the sample components and their retention behavior.
-
Optimize the gradient: Based on the scouting run, adjust the gradient slope, initial and final organic solvent concentrations, and gradient time to achieve optimal resolution of all components.
-
If the sample is relatively simple, an isocratic method can be developed based on the mobile phase composition at the elution time of the last peak of interest in the gradient run.
Diagram: HPLC Method Development Workflow
Caption: A systematic workflow for developing a robust HPLC purity method.
The choice of detection wavelength is critical for achieving good sensitivity.[20]
Protocol: Wavelength Selection
-
Acquire a UV spectrum of the this compound standard using a diode array detector (DAD) or a UV-Vis spectrophotometer.
-
Identify the wavelength of maximum absorbance (λmax). This will provide the highest sensitivity for the main component.
-
Consider other wavelengths. Sometimes, a wavelength on the shoulder of the main peak may provide a better signal-to-noise ratio for impurities.
For aromatic compounds, a wavelength around 254 nm is often a good starting point as many organic molecules are UV-active at this wavelength.[1]
Ensuring Method Specificity: Forced Degradation Studies
Forced degradation studies are a regulatory requirement and are essential for developing a stability-indicating method.[7][21][22][23] These studies involve subjecting the analyte to harsh conditions to generate potential degradation products.[24] The HPLC method must be able to separate the intact drug from all degradation products.[23]
Comparative Stress Conditions:
| Stress Condition | Typical Reagents and Conditions | Purpose |
| Acid Hydrolysis | 0.1 M HCl at 60°C | To assess degradation in acidic conditions.[22] |
| Base Hydrolysis | 0.1 M NaOH at 60°C | To evaluate degradation in alkaline conditions.[22] |
| Oxidation | 3% H₂O₂ at room temperature | To test susceptibility to oxidative degradation.[22] |
| Thermal Degradation | 80°C (solid or solution) | To determine the effect of heat on the drug substance.[22] |
| Photolytic Degradation | Exposure to UV and visible light | To assess light sensitivity.[22] |
Experimental Protocol: Forced Degradation
-
Prepare separate solutions of this compound for each stress condition.
-
Expose the solutions to the respective stress conditions for a defined period (e.g., 24 hours).
-
Analyze the stressed samples using the developed HPLC method.
-
Evaluate peak purity of the main peak to ensure it is not co-eluting with any degradants.
-
The goal is to achieve 5-20% degradation of the active ingredient.[22]
Method Validation: Demonstrating Reliability
Once the method is developed and optimized, it must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[25][26][27][28]
Key Validation Parameters:
| Parameter | Purpose | Acceptance Criteria (Typical) |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of impurities and degradants.[27] | The analyte peak should be well-resolved from all other peaks.[29] |
| Linearity | To demonstrate a direct relationship between concentration and detector response.[27] | Correlation coefficient (R²) ≥ 0.995.[29] |
| Accuracy | To determine the closeness of the measured value to the true value.[27] | Recovery between 98.0% and 102.0%.[29] |
| Precision | To assess the degree of agreement among individual test results.[25] | RSD ≤ 2.0%.[29] |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | To determine the lowest concentration of analyte that can be reliably detected and quantified.[25] | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ. |
| Robustness | To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.[25] | RSD ≤ 3% under varied conditions.[29] |
Conclusion and Recommendations
For the purity analysis of this compound, a reversed-phase HPLC method is the most appropriate choice. The following is a recommended starting point for method development:
-
Column: C18, 150 x 4.6 mm, 5 µm
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 50% to 90% B in 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Column Temperature: 30°C
This guide provides a framework for the systematic development and comparison of HPLC methods. By understanding the scientific principles behind each experimental choice, researchers can develop robust, reliable, and scientifically sound analytical methods for the purity analysis of this compound and other similar compounds.
References
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Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. [Link]
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Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]
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HPLC Column Selection Guide. SCION Instruments. [Link]
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A Review on HPLC Method Development and Validation in Forced Degradation Studies. ijarsct. [Link]
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Forced Degradation Studies in HPLC Stability Method Development. Studylib. [Link]
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A Comprehensive Guide to Selecting HPLC Columns. Labtech. [Link]
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A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. PMC. [Link]
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A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]
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5 Main Types of HPLC Columns Explained. Torontech. [Link]
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Reverse Phase Chromatography Techniques. Chrom Tech, Inc. [Link]
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Exploring the Different Mobile Phases in HPLC. Veeprho. [Link]
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Strategies for Method Development and Optimization in HPLC. Drawell. [Link]
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2-Butene, 1-chloro-3-methyl-. SIELC Technologies. [Link]
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New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. [Link]
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HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. [Link]
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ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]
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ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
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Ich guidelines for validation final. Slideshare. [Link]
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What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps ?. ResearchGate. [Link]
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Reverse Phase/ Normal Phase HPLC Analytical Techniques. Jordi Labs. [Link]
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Normal Phase vs Reverse Phase Chromatography for HPLC. Hawach Scientific. [Link]
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Reverse Phase vs Normal Phase in HPLC. Labtech. [Link]
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The LCGC Blog: UV Detection for HPLC – Fundamental Principle, Practical Implications. LCGC International. [Link]
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How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. [Link]
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UHPLC/HPLC Method Development for Pharmaceutical-Related Substance. MAC-MOD Analytical. [Link]
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ultraviolet detection methods for TLC analysis and HPLC. YouTube. [Link]
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Why is UV light used in HPLC?. Icon Scientific Inc. [Link]
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Spectral and HPLC Analyses of Synthesized Butin and Butein. PubMed. [Link]
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Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. PubMed. [Link]
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The Application of Liquid Chromatography for the Analysis of Organic UV Filters in Environmental and Marine Biota Matrices. MDPI. [Link]
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HPLC UV Detector. SCION Instruments. [Link]
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HPLC Method Development: From Beginner to Expert Part 2. Agilent Technologies. [Link]
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Reversed Phase HPLC Method Development. Phenomenex. [Link]
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(PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate. [Link]
-
Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. PMC. [Link]
-
Verification of Chlorine Exposure via LC-MS/MS Analysis of Base Hydrolyzed Chlorophenols from Chlorotyrosine-Protein Adducts. PMC. [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
